Anti-Tubercular Activity of 2-(2-Hydrazinyl)thiazole Derivatives Compared to First-Line Drugs
A series of 2-(2-hydrazinyl)thiazole derivatives, synthesized from the 2-Hydrazino-2-thiazoline core, demonstrated direct inhibitory activity against *Mycobacterium tuberculosis* H37Rv. The most active compound in the series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (compound 4d), achieved a Minimum Inhibitory Concentration (MIC) of 12.5 μM [1]. While this MIC is higher than that of first-line anti-tubercular drugs like isoniazid, it establishes a clear quantitative benchmark for this chemical class and validates the scaffold as a viable starting point for further optimization against a major global health threat. The compound's binding interaction with the β-ketoacyl-ACP synthase target was also confirmed via docking studies.
| Evidence Dimension | Antimycobacterial activity (MIC against Mtb H37Rv) |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | Isoniazid (standard first-line anti-TB drug) |
| Quantified Difference | Target compound exhibits higher MIC than isoniazid, but provides a novel chemotype for development. |
| Conditions | In vitro assay against *M. tuberculosis* H37Rv strain. |
Why This Matters
Provides a quantifiable starting potency for a novel anti-tubercular chemotype, which is critical for programs targeting multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains where existing drugs are failing.
- [1] Makam, P., et al. (2013). 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. European Journal of Medicinal Chemistry, 69, 564-576. View Source
